4-(1-ethyl-1H-imidazol-4-yl)phenol CAS 74730-85-1
4-(1-ethyl-1H-imidazol-4-yl)phenol CAS 74730-85-1
An In-depth Technical Guide to 4-(1-ethyl-1H-imidazol-4-yl)phenol (CAS 74730-85-1) and its Core Scaffold
Executive Summary
The imidazole-phenol scaffold is a cornerstone in medicinal chemistry and materials science, demonstrating a wide array of biological activities and unique physicochemical properties. This guide provides a comprehensive technical overview of 4-(1-ethyl-1H-imidazol-4-yl)phenol (CAS 74730-85-1). Due to the limited specific public data on this exact ethylated derivative, this document establishes a robust scientific foundation by extensively referencing the well-characterized parent compound, 4-(imidazol-1-yl)phenol (CAS 10041-02-8) . By examining the synthesis, characterization, and applications of this core analog, we provide researchers, scientists, and drug development professionals with the critical insights and field-proven protocols necessary to work with this class of compounds. The guide explains the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Introduction: The Imidazole-Phenol Structural Motif
The fusion of an imidazole ring and a phenol group creates a molecular scaffold with significant potential. The imidazole moiety, a key component of the amino acid histidine, is a versatile pharmacophore known for its role in biological systems as a proton shuttle and a ligand for metal ions in enzymes. The phenol group is a well-known hydrogen bond donor and antioxidant, frequently found in biologically active molecules.[1] The combination of these two functional groups in a single molecule can lead to diverse applications, including:
-
Anticancer and Antimicrobial Agents: Various substituted imidazole derivatives have shown promise as anticancer and antimicrobial agents.[2][3]
-
Enzyme Inhibition: The scaffold is a common feature in molecules designed to inhibit specific enzymes.
-
Chemiluminescence Enhancement: As demonstrated by 4-(imidazol-1-yl)phenol, these compounds can act as potent signal enhancers in diagnostic assays like horseradish peroxidase (HRP)-luminol based immunoassays.[4][5]
-
Endocrine Activity Research: These compounds are utilized in studies to assess the estrogenicity of phenolic xenoestrogens.[6]
This guide will delve into the practical aspects of handling, synthesizing, and characterizing these valuable compounds.
Physicochemical Properties & Analytical Characterization
A thorough understanding of a compound's physicochemical properties is fundamental to its application. Below is a summary of known data for the core analog and predicted data for the target compound.
Properties Data
| Property | 4-(imidazol-1-yl)phenol (CAS 10041-02-8) | 4-(1-ethyl-1H-imidazol-4-yl)phenol (CAS 74730-85-1) (Predicted) | Data Source |
| Molecular Formula | C₉H₈N₂O | C₁₁H₁₂N₂O | - |
| Molecular Weight | 160.17 g/mol | 188.23 g/mol | |
| Appearance | White to off-white powder | Solid, likely white to pale yellow | |
| Melting Point | 204-206 °C | Expected to be lower than the parent compound due to the ethyl group disrupting crystal packing. | |
| Solubility | Soluble in methanol, DMSO. Poorly soluble in water. | Similar solubility profile expected. | Inferred |
| SMILES | Oc1ccc(cc1)-n2ccnc2 | OCc1ccc(cc1)c2cn(CC)cn2 | |
| InChI Key | CYKCUAPYWQDIKR-UHFFFAOYSA-N | (Predicted) |
Comprehensive Analytical Workflow
Robust characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A multi-technique approach is recommended.[7]
Caption: A multi-faceted analytical workflow for comprehensive characterization.
-
Rationale: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for determining the purity of non-volatile organic compounds. It separates the target compound from impurities based on their differential partitioning between a stationary and a mobile phase.[7]
-
Instrumentation: HPLC system with UV detector, C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid for peak shape improvement), for example, in a 30:70 (v/v) ratio. Filter and degas the mobile phase to prevent pump issues and baseline noise.[7]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like methanol to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
UV Detection Wavelength: Scan for optimal wavelength; 210 nm and 280 nm are good starting points for this scaffold.
-
-
Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
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Synthesis and Purification
Proposed Synthetic Pathway
A plausible two-step synthesis involves an initial coupling reaction to form the C-N bond, followed by alkylation.
Caption: Proposed two-step synthesis pathway for the target compound.
Detailed Synthesis Protocol (Prophetic)
-
Rationale: The Ullmann condensation is a classic and reliable method for forming aryl-N bonds. The subsequent N-alkylation of the imidazole nitrogen is a standard transformation, using a strong base to deprotonate the N-H followed by reaction with an alkyl halide.
Step 1: Synthesis of 4-(1H-imidazol-1-yl)phenol [8]
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To a stirred solution of 4-bromophenol (1 eq) and imidazole (1.2 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the intermediate.
Step 2: Synthesis of 4-(1-ethyl-1H-imidazol-4-yl)phenol
-
Dissolve the intermediate, 4-(1H-imidazol-1-yl)phenol (1 eq), in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: NaH is highly reactive and generates hydrogen gas.
-
Allow the mixture to stir at 0 °C for 30 minutes, then add ethyl iodide (1.2 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
Biological Activity and Applications
The primary documented application for the core 4-(imidazol-1-yl)phenol scaffold is in diagnostics as a chemiluminescence enhancer.
Application: Chemiluminescence Enhancement in Immunoassays
4-(imidazol-1-yl)phenol is a highly potent signal enhancer in horseradish peroxidase (HRP)-luminol based chemiluminescence (CL) immunoassays.[5]
-
Mechanism of Action: In the presence of an oxidant (like hydrogen peroxide), HRP catalyzes the oxidation of luminol, producing an unstable intermediate that decays to an excited-state aminophthalate, which then emits light as it returns to the ground state. Enhancers like substituted phenols facilitate the HRP-catalyzed reaction, increasing the intensity and duration of the light emission, thereby amplifying the signal and improving assay sensitivity.
Caption: Simplified mechanism of phenol-enhanced HRP-luminol chemiluminescence.
Potential Therapeutic Applications
Given the broad bioactivity of the imidazole scaffold, 4-(1-ethyl-1H-imidazol-4-yl)phenol and its analogs are worthy of investigation in several therapeutic areas:
-
Antimicrobial Activity: Derivatives of 4-(1H-imidazol-1-yl)phenol have demonstrated activity against Gram-positive bacteria and fungi.[2] The ethyl group may modulate this activity through changes in lipophilicity and target engagement.
-
Anticancer Activity: Novel imidazole derivatives have been synthesized and tested against various cancer cell lines, including breast, prostate, and brain cancer, with some compounds showing promising cytotoxicity.[3]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 74730-85-1 is not available, data from analogous compounds like 4-(imidazol-1-yl)phenol and 4-ethylphenol indicate a consistent hazard profile.[9][10][11]
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Hazard Classification: Expected to be classified as an irritant.
-
Toxicological Profile: The toxicological properties have not been fully investigated.[10] As with any novel chemical, it should be handled as potentially hazardous.
Protocol: Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety glasses or goggles.[9]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a lab coat. Avoid exposed skin.
-
Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-approved respirator with an appropriate cartridge.[12]
-
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[9]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[10]
-
Conclusion and Future Directions
4-(1-ethyl-1H-imidazol-4-yl)phenol belongs to a promising class of compounds with established utility in diagnostics and high potential in therapeutic development. While further specific investigation of this ethylated derivative is required, the extensive data on its core analog, 4-(imidazol-1-yl)phenol, provides a solid framework for its synthesis, characterization, and application.
Future research should focus on:
-
Validating the proposed synthetic route and optimizing reaction conditions.
-
Performing a full analytical characterization to confirm its structure and purity.
-
Screening for biological activity, particularly in anticancer and antimicrobial assays, to explore its therapeutic potential.
-
Conducting comparative studies against the parent compound to understand the impact of N-ethylation on its properties and activity.
This guide serves as a foundational resource to empower researchers in their exploration of this versatile chemical entity.
References
-
Georganics. 4-(IMIDAZOL-1-YL)PHENOL Safety Data Sheet. [Link]
-
Shraddha, K. N., Devika, S., & Begum, N. S. (2020). 4-Chloro-2-[1-(4-ethylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol. IUCrData, 5(1). [Link]
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CPAChem. 4-Ethylphenol Safety Data Sheet. [Link]
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Nuretdinov, I. A., et al. (1998). Dithiophosphonation of 4-(1H-pyrrol-1-yl)phenol and 4-(1H-imidazol-1-yl)phenol. Russian Journal of General Chemistry, 68(8). [Link]
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Baranauskiene, L., et al. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. Scientific Reports, 14(1). [Link]
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Agency for Toxic Substances and Disease Registry. (2008). Toxicological Profile for Phenol. [Link]
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Yüksek, H., et al. (2018). The antimicrobial activity of ethyl{4-[3-(1H-imidazole-1-yl).... [Link]
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Al-Amiery, A. A., et al. (2024). A Brief Review of Phenolic Antioxidant and their Biological Activity. Preprints.org. [Link]
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PubChem. 4-Ethylimidazole. [Link]
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Al-Masoudi, W. A. M., et al. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Egyptian Journal of Chemistry. [Link]
- Google Patents. (2021). CN113512003A - Preparation method of 4-(imidazole-1-yl) phenol.
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Royal Society of Chemistry. (2020). The preparation of (4H)-imidazol-4-ones and their application in the total synthesis of natural products. [Link]
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Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]
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Sharma, S., et al. (2016). Phenol-An effective antibacterial Agent. Journal of Pharmaceutical and Medicinal Chemistry, 3(2). [Link]-an-effective-antibacterial-agent-.php?aid=82071)
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